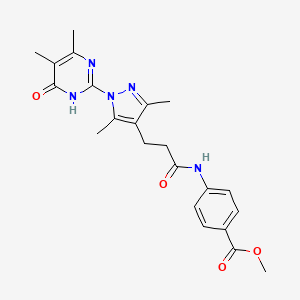

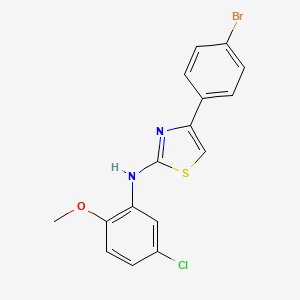

4-(4-bromophenyl)-N-(5-chloro-2-methoxyphenyl)-1,3-thiazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(4-Bromophenyl)-N-(5-chloro-2-methoxyphenyl)-1,3-thiazol-2-amine, more commonly referred to as BCTMA, is a novel small molecule that has been used in a variety of scientific research applications. It has a unique structure that has enabled it to be used in a variety of research studies, including those related to biochemistry, physiology, and drug discovery. BCTMA has been found to have a number of biochemical and physiological effects that make it an attractive molecule for further research.

Scientific Research Applications

Synthesis and Chemical Properties

Cascade Synthesis

A similar compound, 5-(4-methoxyphenyl)-4-phenyl-1,3-thiazole-2-amine, was synthesized by heating 4-chloro-N-[2,2-dichloro-1-(4-methoxyphenyl)-2-phenylethyl]benzenesulfonamide with thiourea in DMF, in the presence of sodium carbonate. This synthesis pathway may be relevant for the compound (Rozentsveig et al., 2011).

Molecular Dynamics Simulation Studies

Compounds similar to 4-(4-bromophenyl)-N-(5-chloro-2-methoxyphenyl)-1,3-thiazol-2-amine were analyzed for their corrosion inhibition performances on Fe metal using quantum chemical parameters and molecular dynamics simulations. These methods could be applied to understand the properties of the compound (Kaya et al., 2016).

Characterization and Crystal Structure Analysis

Similar compounds were characterized using spectroscopic methods (1H NMR, 13C NMR, FT-IR) and X-ray diffraction studies, which may be applicable for determining the structure and properties of the compound (Nadaf et al., 2019).

Biological Applications

- Antimicrobial Activity: Compounds structurally related to this compound showed moderate antibacterial activity against Gram-positive bacteria and high antifungal activity against Candida species. This suggests potential antimicrobial applications for the compound (Kubba & Rahim, 2018).

Catalytic Applications

- Catalysis in Synthesis: A related approach used crosslinked sulfonated polyacrylamide attached to nano-Fe3O4 as a catalyst for synthesizing thiazole derivatives. This methodology might be extendable to the synthesis of this compound (Shahbazi-Alavi et al., 2019).

Mechanism of Action

- It’s essential to note that the compound’s chemical structure includes a thiazole ring, a bromophenyl group, and a chloro-2-methoxyphenyl moiety .

Target of Action

Biochemical Pathways

properties

IUPAC Name |

4-(4-bromophenyl)-N-(5-chloro-2-methoxyphenyl)-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrClN2OS/c1-21-15-7-6-12(18)8-13(15)19-16-20-14(9-22-16)10-2-4-11(17)5-3-10/h2-9H,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUNRHHPBBKZVQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC2=NC(=CS2)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(5-chlorothiophen-2-yl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2575127.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2575129.png)

![Methyl 8-[(prop-2-enoylamino)methyl]-5,6,7,8-tetrahydronaphthalene-2-carboxylate](/img/structure/B2575130.png)

![N-(3-chloro-4-methylphenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2575133.png)

![4-{[1-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]methyl}-N-(3-methoxypropyl)benzamide](/img/no-structure.png)

![(Z)-1-(3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-phenylprop-2-en-1-one](/img/structure/B2575145.png)

![2-Fluoro-5-[methyl(propan-2-yl)sulfamoyl]benzoic acid](/img/structure/B2575146.png)

![3-[(4-Chlorophenyl)methylsulfanyl]-6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2575148.png)